molecular formula C21H21Cl2N3O2S B2558645 2-(2,4-Dichlorophenoxy)-1-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897485-15-3

2-(2,4-Dichlorophenoxy)-1-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2558645
CAS No.: 897485-15-3
M. Wt: 450.38
InChI Key: DPMQQFJYIZRUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)-1-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H21Cl2N3O2S and its molecular weight is 450.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Properties

A series of azole-containing piperazine derivatives have been synthesized, investigated for their in vitro antibacterial, antifungal, and cytotoxic activities. These compounds exhibited moderate to significant activities against various strains, with certain derivatives showing remarkable and broad-spectrum antimicrobial efficacy. Notably, specific derivatives were found to be the most effective against certain cell lines, suggesting their potential application in treating infections and as antitumor agents Lin-Ling Gan, Bo Fang, Cheng‐He Zhou, 2010, Bulletin of The Korean Chemical Society.

Synthesis and Spectral Characterization

The synthesis and characterization of novel piperazine derivatives have been achieved, with a focus on their antimicrobial studies. These derivatives showed excellent antibacterial and antifungal activities, emphasizing the chemical versatility and potential therapeutic uses of such compounds in developing new antimicrobial agents R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014, Journal of Saudi Chemical Society.

Antitumor Activity Evaluation

1,2,4-Triazine derivatives bearing piperazine amide moiety have been synthesized and investigated for their potential anticancer activities. Certain compounds were identified as promising antiproliferative agents, offering insights into the development of new cancer therapies L. Yurttaş, Ş. Demirayak, S. Ilgın, Ö. Atlı, 2014, Bioorganic & medicinal chemistry.

Eco-friendly Synthesis Techniques

A study reports an efficient, eco-friendly microwave-assisted synthesis of a benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone derivative. This work highlights the importance of green chemistry in synthesizing complex molecules, which could have various biological applications, including as potential therapeutic agents M. Said, M. Messali, N. Rezki, Y. Al-Soud, M. Aouad, 2020, Journal of Taibah University for Science.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O2S/c1-13-3-4-14(2)20-19(13)24-21(29-20)26-9-7-25(8-10-26)18(27)12-28-17-6-5-15(22)11-16(17)23/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMQQFJYIZRUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.